N-Methyl-1-(morpholin-2-yl)methanesulfonamide
Description
Properties
Molecular Formula |
C6H14N2O3S |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
N-methyl-1-morpholin-2-ylmethanesulfonamide |
InChI |
InChI=1S/C6H14N2O3S/c1-7-12(9,10)5-6-4-8-2-3-11-6/h6-8H,2-5H2,1H3 |
InChI Key |
DRWMVYSSBGMOSK-UHFFFAOYSA-N |
Canonical SMILES |
CNS(=O)(=O)CC1CNCCO1 |
Origin of Product |
United States |
Preparation Methods
Methylation of Morpholine Using Methyl Carbonate
A patented method (CN103121978A) describes the preparation of N-methylmorpholine by reacting morpholine with methyl carbonate without a catalyst under controlled temperature and pressure conditions. The molar ratio of morpholine to methyl carbonate ranges from 1:0.5 to 1:1, with reaction temperatures between 100°C and 200°C and pressures from atmospheric up to 5 MPa. Reaction times vary from 1 to 10 hours depending on conditions.
| Parameter | Range/Value | Notes |
|---|---|---|
| Morpholine : Methyl carbonate molar ratio | 1 : 0.5–1 | Stoichiometric control |
| Temperature | 100–200 °C | Higher temperature favors yield |
| Pressure | 0.1–5 MPa (1.0×10^5 to 5.0×10^6 Pa) | Autoclave conditions |
| Reaction time | 1–10 hours | Longer times increase conversion |
This method avoids hazardous hydrogenation steps and expensive catalysts, making it industrially attractive. The reaction proceeds via nucleophilic attack of morpholine nitrogen on methyl carbonate, releasing methanol and forming N-methylmorpholine.
Catalytic Methylation Using Ruthenium or CuO-NiO Catalysts
Other literature reports catalytic methylation of morpholine by methanol using ruthenium complexes or CuO-NiO/γ-Al2O3 catalysts. These methods operate under milder conditions but require catalyst preparation and handling.
Introduction of the Methanesulfonamide Group
The sulfonamide functionality in N-Methyl-1-(morpholin-2-yl)methanesulfonamide is typically introduced by sulfonation of the morpholine ring followed by amination or direct sulfonamide formation.
Sulfonation of Morpholine Derivatives
Sulfonyl chlorides (e.g., methanesulfonyl chloride) react with amines to form sulfonamides. For morpholine derivatives, this involves nucleophilic substitution at the sulfonyl chloride by the morpholine nitrogen or a substituted nitrogen.
- Reaction conditions: Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran at low temperatures (0–5 °C) to room temperature.
- Base such as triethylamine is used to trap the released HCl.
- Reaction time: 1–3 hours.
Preparation of this compound
A plausible synthetic route involves:
- Synthesis of N-methylmorpholine as described above.
- Reaction of N-methylmorpholine with methanesulfonyl chloride under inert atmosphere in the presence of a base.
- Purification by recrystallization or chromatography.
Experimental Data and Characterization
Spectroscopic Data (from related morpholine sulfonamide derivatives)
| Technique | Data (Example) | Interpretation |
|---|---|---|
| ^1H NMR (DMSO-d6) | δ 2.57 (d, 3H, NH-CH3), 2.92–3.60 (m, 4H, CH2 morpholine), 4.37 (s, 2H, CH2SO2) | Methyl and morpholine protons |
| IR (cm^-1) | 1658 (C=O), 1133 (S=O stretching) | Sulfonamide group presence |
| Melting point | ~264–266 °C (decomposition) | Consistent with sulfonamide compounds |
These data are consistent with N-methylated morpholine sulfonamide derivatives and confirm the presence of both morpholine and sulfonamide functionalities.
Summary Table of Preparation Methods
| Step | Method/Conditions | Advantages | Limitations |
|---|---|---|---|
| N-Methylmorpholine synthesis | Morpholine + methyl carbonate, 100–200 °C, 0.1–5 MPa, 1–10 h, no catalyst | Catalyst-free, green, scalable | Requires pressure equipment |
| Alternative methylation | Morpholine + methanol, Ru or CuO-NiO catalyst | Mild conditions | Catalyst cost and recovery issues |
| Sulfonamide formation | N-methylmorpholine + methanesulfonyl chloride, base, 0–25 °C, 1–3 h | High yield, straightforward | Requires careful handling of reagents |
Research Findings and Considerations
- The methylation of morpholine using methyl carbonate is a preferred industrial method due to its safety and environmental profile compared to hydrogenation routes.
- The sulfonamide formation step is a classical nucleophilic substitution, well-documented for sulfonyl chlorides and amines, and adaptable to morpholine derivatives.
- Analytical characterization confirms the structural integrity of the final compound, with NMR and IR spectra showing expected signals for methyl, morpholine, and sulfonamide groups.
- Optimization of reaction conditions (temperature, pressure, molar ratios) is critical for maximizing yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(morpholin-2-yl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Methyl-1-(morpholin-2-yl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Methyl-1-(morpholin-2-yl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can form strong hydrogen bonds with the active site of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to the N-alkyl/aryl methanesulfonamide family. Key structural analogs include:
Key Observations:
- Substituent Impact : The morpholine ring in the target compound introduces polarity and hydrogen-bonding capacity due to its oxygen and nitrogen atoms. This contrasts with the hydrophobic p-tolyl group in or the electron-withdrawing trifluoromethyl group in , which alter solubility and reactivity.
- Molecular Weight : The target compound (230.71 g/mol) is heavier than simpler analogs like N-Methyl-1-(p-tolyl)methanesulfonamide (199.27 g/mol) due to the morpholine ring’s additional atoms .
- Biological Relevance : While tolylfluanid is a commercial fungicide, the target compound’s lack of literature suggests it may be an exploratory intermediate rather than a commercial product.
Commercial and Industrial Context
- Purity Standards : High-purity analogs like N-Methyl-1-(p-tolyl)methanesulfonamide (NLT 97%) are marketed for pharmaceutical R&D , whereas the target compound’s purity specifications are unspecified .
Biological Activity
N-Methyl-1-(morpholin-2-yl)methanesulfonamide is a compound with significant biological activity, particularly in the fields of enzymatic inhibition and potential therapeutic applications. This article reviews the compound's biological properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
This compound features a morpholine ring, which contributes to its structural stability and binding affinity to biological targets. The sulfonamide group is crucial for its interaction with enzymes, facilitating hydrogen bonding with active site residues.
The primary mechanism of action involves the inhibition of specific enzymes by forming hydrogen bonds with their active sites. This interaction can disrupt normal enzymatic functions, leading to downstream effects on various cellular pathways. The compound has been studied for its role in:
- Enzyme inhibition : Particularly in relation to HMG-CoA reductase, where it has demonstrated potent inhibitory effects.
- Protein interactions : The compound's structure allows it to interact with various proteins, influencing their activity and stability.
Enzyme Inhibition Studies
Research indicates that this compound acts as a potent inhibitor for several enzymes. Notably, it has been evaluated for its effectiveness against HMG-CoA reductase, an important target in cholesterol biosynthesis.
| Compound | Target Enzyme | IC50 (nM) | Comparison |
|---|---|---|---|
| 3a | HMG-CoA reductase | 1.12 | 100 times more potent than pravastatin |
| This compound | HMG-CoA reductase | < 11 | More potent than lovastatin |
Antiproliferative Activity
In vitro studies have shown that related compounds exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against K562 and CCRF-CEM cells, demonstrating IC50 values ranging from 0.23 to 0.91 μM, indicating strong potential for cancer treatment applications .
Case Studies and Research Findings
- HMG-CoA Reductase Inhibition : A study highlighted that a derivative of this compound demonstrated superior inhibition of cholesterol biosynthesis compared to established drugs like lovastatin .
- Anticancer Properties : Another study focused on the structural optimization of acridine derivatives based on the compound's scaffold, revealing significant antiproliferative effects against leukemia cell lines .
- Enzyme Interaction Dynamics : Molecular docking studies suggested that the compound binds effectively to DNA topoisomerases, which are critical in cancer therapy due to their role in DNA replication and repair mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
